5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-2-phenyl-1,3-oxazole
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Overview
Description
5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-2-phenyl-1,3-oxazole is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple heterocyclic rings, making it a subject of study for its diverse chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyloxazole is DNA . The compound intercalates with DNA, which is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can cause DNA to unwind, inhibit DNA replication and transcription, and ultimately lead to cell death .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. It has been shown to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, which are involved in programmed cell death or apoptosis . Conversely, it downregulates the pro-oncogenic cell survival Bcl-2 protein , which can prevent apoptosis and promote cell survival.
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death . By intercalating with DNA and affecting the expression of key proteins involved in apoptosis, the compound can inhibit the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyloxazole are largely determined by its interactions with various biomolecules. It has been found to exhibit strong in vitro activity against certain bacteria and fungi, suggesting that it interacts with key enzymes or proteins in these organisms
Cellular Effects
In cellular systems, 5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyloxazole has been shown to have significant effects on cell function. For instance, it has been found to induce apoptosis in a dose-dependent manner on certain cell lines
Molecular Mechanism
At the molecular level, 5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyloxazole is believed to exert its effects through various mechanisms. One proposed mechanism is through DNA intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, which can disrupt DNA replication and transcription, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of 5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyloxazole in laboratory settings can change over time. For instance, its cytotoxic effects may increase with prolonged exposure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-2-phenyl-1,3-oxazole typically involves multi-step reactions. One common approach includes the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-2-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-2-phenyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Shares the triazoloquinoxaline core but lacks the oxazole ring.
1,3,4-Thiadiazoles: Similar in having a heterocyclic structure but with different biological activities
Uniqueness
What sets 5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-2-phenyl-1,3-oxazole apart is its combined structural features, which contribute to its unique chemical reactivity and biological properties. The presence of both triazoloquinoxaline and oxazole rings provides a versatile platform for further functionalization and application in various fields .
Properties
IUPAC Name |
5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS/c1-13-17(22-20(27-13)15-8-4-3-5-9-15)12-28-21-19-25-24-14(2)26(19)18-11-7-6-10-16(18)23-21/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGRCYGPMAAZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4N5C3=NN=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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